Zinc trifluoromethanesulfonate
Overview
Description
Zinc trifluoromethanesulfonate, also known as zinc triflate, is a zinc salt of trifluoromethanesulfonic acid. It is widely recognized for its role as a Lewis acid catalyst in various chemical reactions, particularly in organic synthesis. This compound is typically found as a white powder and is commercially available, although some researchers prefer to synthesize it in the laboratory to ensure consistency in their results .
Mechanism of Action
Target of Action
Zinc trifluoromethanesulfonate, also known as Zinc triflate, is a Lewis acid . It primarily targets molecules that can donate a pair of electrons, acting as a Lewis base. This includes a wide range of organic compounds, particularly those involved in nucleophilic addition and aldol reactions .
Mode of Action
As a Lewis acid, this compound can accept a pair of electrons from a Lewis base during a chemical reaction . This interaction leads to the formation of an adduct, a product of a direct addition of two or more distinct molecules . In the context of aldol reactions, it acts as a catalyst, facilitating the reaction without being consumed .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction it catalyzes. For instance, in silylation reactions, it aids in the addition of silyl groups to molecules . This can impact various biochemical pathways, particularly those involving the modified molecules.
Pharmacokinetics
As a catalyst, it’s expected to remain unchanged during the reaction and can potentially be recovered and reused .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. It enables or speeds up reactions such as nucleophilic additions and aldol reactions, leading to the formation of new compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture might affect its stability, given that it’s hygroscopic . The reaction conditions, such as temperature and solvent, can also impact its catalytic activity .
Biochemical Analysis
Biochemical Properties
Zinc trifluoromethanesulfonate acts as a Lewis acid in nucleophilic addition and as a catalyst in aldol reactions . It plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely due to the zinc ion’s ability to bind and stabilize these molecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it destroys radicals which are normally produced within the cells and which are toxic to biological systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily due to its role as a Lewis acid, facilitating nucleophilic addition and catalyzing aldol reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been used in high-temperature zinc-ion batteries, demonstrating significant improvements in conductivity and stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that zinc salts have been evaluated for biosecurity and biocompatibility in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . Detailed information on the specific metabolic pathways that this compound is involved in, including any effects on metabolic flux or metabolite levels, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc trifluoromethanesulfonate can be synthesized through several methods:
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Reaction with Trifluoromethanesulfonic Acid and Zinc:
Reaction: Zn + 2 HOTf → Zn(OTf)₂ + H₂↑
Conditions: This reaction is typically carried out in acetone or methanol at room temperature, followed by refluxing for a few hours
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Reaction with Zinc Carbonate and Trifluoromethanesulfonic Acid:
Reaction: ZnCO₃ + 2 HOTf → Zn(OTf)₂ + H₂O + CO₂↑
Conditions: The reaction is conducted in dry methanol at room temperature, with the evolution of carbon dioxide.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The choice of solvent and reaction conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Zinc trifluoromethanesulfonate primarily acts as a Lewis acid catalyst and participates in various types of reactions:
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Nucleophilic Addition:
Reagents and Conditions: Often used in aldol reactions and nucleophilic additions, typically under mild conditions.
Major Products: Aldol products, nucleophilic addition products.
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Silylation Reactions:
Reagents and Conditions: Used with chlorosilanes to promote the silylation of alkynes.
Major Products: Alkynylsilanes.
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Reductive Amination:
Reagents and Conditions: Utilized in the greener synthesis of amines by reductive amination with hydrogen gas.
Major Products: Amines.
Scientific Research Applications
Zinc trifluoromethanesulfonate has a wide range of applications in scientific research:
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Chemistry:
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Biology and Medicine:
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Industry:
Comparison with Similar Compounds
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Zinc Trifluoromethanesulfinate:
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Zinc Difluoromethanesulfinate:
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Aluminum Trifluoromethanesulfonate:
Uniqueness: Zinc trifluoromethanesulfonate is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to enhance the performance of zinc-ion batteries further distinguishes it from other similar compounds .
Properties
CAS No. |
54010-75-2 |
---|---|
Molecular Formula |
CHF3O3SZn |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;zinc |
InChI |
InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
NGOCMUBXJDDBLB-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Zn] |
54010-75-2 | |
Pictograms |
Corrosive |
Related CAS |
1493-13-6 (Parent) |
Synonyms |
AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Zn(OTf)2 function as a catalyst?
A1: Zn(OTf)2 acts as a Lewis acid catalyst, meaning it can accept electron pairs from reactants. This interaction facilitates various chemical transformations. [, , , , , ]
Q2: What are some notable reactions catalyzed by Zn(OTf)2?
A2: Zn(OTf)2 catalyzes diverse reactions, including:- Synthesis of acyl azides from acyl benzotriazoles and sodium azide. []- Preparation of butanone-glycol ketal. []- Formal alkyne hydration followed by a Smiles rearrangement to synthesize enol ethers. []- Carboxylation of propylene glycol to propylene carbonate. []- Three-component condensation reactions to synthesize dihydropyrimidinones (Biginelli-like reactions). []- para-Selective amination of anilines and phenols with quinoneimides. []
Q3: What are the advantages of using Zn(OTf)2 as a catalyst?
A3: Zn(OTf)2 offers several benefits as a catalyst:- Mild reaction conditions: Often requiring lower temperatures and pressures compared to other catalysts. [, ]- High selectivity: Demonstrates excellent selectivity in specific reactions, like para-selective amination. []- Recyclability: Can be recovered and reused in certain reactions, improving sustainability. []
Q4: How does Zn(OTf)2 enhance the performance of zinc-ion batteries?
A4: Zn(OTf)2 is a key component in electrolytes for zinc-ion batteries. It contributes to:- High ionic conductivity: Enables efficient ion transport within the battery. [, , , ]- Stable zinc electrochemistry: Helps suppress dendrite formation and parasitic reactions at the zinc anode, improving battery lifespan and safety. [, , , , , ]
Q5: Is Zn(OTf)2 compatible with different types of electrolytes?
A5: Yes, Zn(OTf)2 has shown compatibility with various electrolyte systems, including:- Aqueous electrolytes with organic solvent additives (e.g., dimethyl carbonate). []- Ionic liquid-based gel polymer electrolytes (e.g., with PVDF-HFP polymer and EMITf ionic liquid). [, , , ]- Deep eutectic electrolytes (e.g., with lithium bis(trifluoromethanesulfonyl)imide and N-methylacetamide). []
Q6: Does Zn(OTf)2 affect the stability of zinc anodes?
A6: Zn(OTf)2 plays a crucial role in stabilizing zinc anodes:- Formation of protective interphases: Participates in forming robust, ZnF2 and ZnCO3-rich interphases on the zinc surface, mitigating dendrite growth and side reactions. [, , ]- Modified solvation structure: Alters the solvation sheath of Zn2+ ions, influencing deposition behavior and enhancing anode stability. [, , ]
Q7: What is the molecular formula and weight of Zn(OTf)2?
A7: The molecular formula is Zn(CF3SO3)2, and its molecular weight is 363.58 g/mol.
Q8: Are there spectroscopic techniques used to characterize Zn(OTf)2?
A8: Yes, various spectroscopic methods are used:- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, particularly the S=O and C-F bonds. []- Nuclear magnetic resonance (NMR) spectroscopy: Can be used to study the interaction of Zn(OTf)2 with other molecules, such as solvents or ligands. []
Q9: Have computational methods been employed to study Zn(OTf)2?
A9: Yes, computational chemistry plays a role in understanding:- Solvation structure: Simulations provide insights into how Zn(OTf)2 interacts with solvents, influencing electrolyte properties. [, ]- Interface stability: Calculations help analyze the stability of Zn(OTf)2-containing interfaces in batteries, guiding material design. []- Reaction mechanisms: Theoretical studies can elucidate reaction pathways and intermediates in Zn(OTf)2-catalyzed transformations.
Q10: Are there any formulation strategies to improve Zn(OTf)2 stability?
A12: Incorporating Zn(OTf)2 into polymer matrices or combining it with hydrophobic components can enhance its stability and prevent moisture uptake. For instance, ionic liquid-based gel polymer electrolytes effectively encapsulate Zn(OTf)2, improving its long-term performance in battery applications. [, ]
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